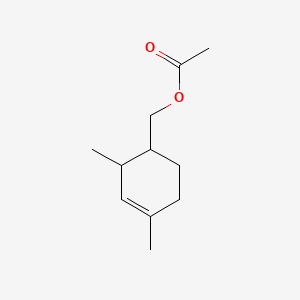
2,4-Dimethylcyclohex-3-ene-1-methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylcyclohex-3-ene-1-methyl acetate is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is known for its citrus, floral, and green odor, making it a valuable ingredient in the fragrance industry . The compound is also referred to as acetic acid (2,4-dimethyl-3-cyclohexenyl)methyl ester .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylcyclohex-3-ene-1-methyl acetate can be synthesized through various methods. One common approach involves the esterification of 2,4-dimethylcyclohex-3-ene-1-methanol with acetic acid or acetic anhydride in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
2,4-Dimethylcyclohex-3-ene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
科学的研究の応用
2,4-Dimethylcyclohex-3-ene-1-methyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound’s fragrance properties make it useful in studies related to olfaction and sensory biology.
Medicine: Research into its potential therapeutic effects and applications in drug delivery systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
作用機序
The mechanism of action of 2,4-dimethylcyclohex-3-ene-1-methyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
類似化合物との比較
Similar Compounds
2,4-Dimethyl-3-cyclohexene-1-methanol: Similar structure but with a hydroxyl group instead of an acetate group.
2,4-Dimethyl-3-cyclohexenylmethyl acetate: Another isomer with slight structural differences.
Uniqueness
2,4-Dimethylcyclohex-3-ene-1-methyl acetate stands out due to its unique combination of a cyclohexene ring with methyl and acetate groups, contributing to its distinct odor profile and chemical reactivity .
特性
CAS番号 |
67634-26-8 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
(2,4-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h6,9,11H,4-5,7H2,1-3H3 |
InChIキー |
LICUDMOFXVHDPB-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(CCC1COC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



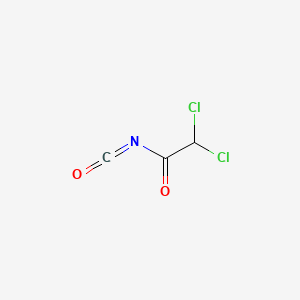
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
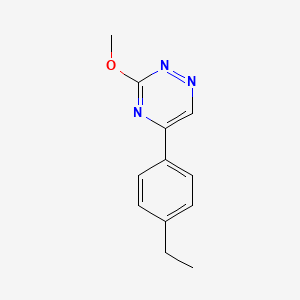

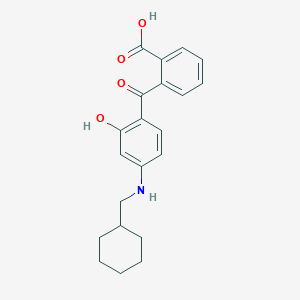

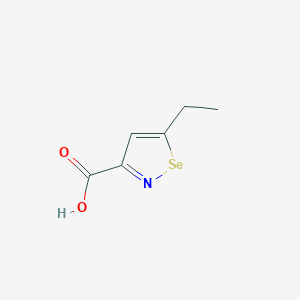
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
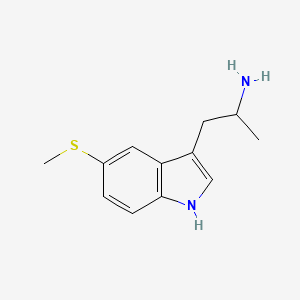
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)



